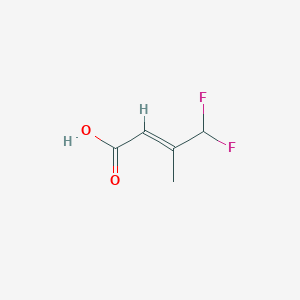

7-氟-5-(4-氟苯基)-4-(4-硝基苯甲酰)-3,5-二氢-1H-1,4-苯并二氮杂卓-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

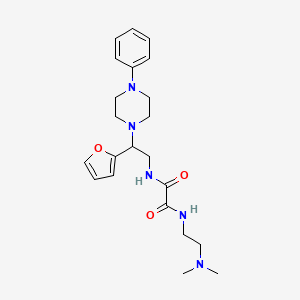

The compound "7-fluoro-5-(4-fluorophenyl)-4-(4-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one" is a derivative of the benzodiazepine class, which is known for its various pharmacological effects, including anxiolytic, sedative, muscle relaxant, and anticonvulsant activities. Benzodiazepines typically act as central benzodiazepine receptor (CBR) ligands and have been extensively studied for their therapeutic potential and side effect profiles .

Synthesis Analysis

The synthesis of benzodiazepine derivatives often involves the construction of the 1,4-benzodiazepine ring system and the introduction of various substituents that can modulate the compound's affinity for the CBR and its pharmacological profile. For example, the synthesis of ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate, a related compound, was achieved to explore its potential as a CBR ligand with anxiolytic properties . The synthesis of other related compounds, such as those incorporating a pyrazolo or imidazo ring system, has also been reported, demonstrating the versatility of the benzodiazepine scaffold .

Molecular Structure Analysis

The molecular structure of benzodiazepines is crucial for their interaction with the CBR. Docking studies, such as those performed on compound 7 mentioned in the first paper, can reveal how specific substituents may interact with amino acid residues within the receptor binding site. For instance, the 3'-nitro substituent in compound 7 is positioned to form a hydrogen bond with Thr193 of the gamma 2-subunit, which is believed to contribute to its partial agonist activity .

Chemical Reactions Analysis

Benzodiazepines can undergo various chemical reactions, including hydrolysis and biotransformation. The electrochemical reduction of 7-nitro-1,4-benzodiazepin-2-ones has been studied to understand the effect of substituents on the reduction of the nitro group, which is relevant for both the chemical properties and the metabolic fate of these compounds . Additionally, the biotransformation of benzodiazepines in vivo can lead to the formation of metabolites, which can be detected and quantified using techniques such as electron capture-gas chromatography .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodiazepines, such as solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of fluorine atoms, for example, can affect these properties and thus the pharmacokinetics of the drug. The use of 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a labeling reagent for amino acids in high-performance liquid chromatography highlights the reactivity of fluorinated benzodiazepine derivatives . The development of sensitive detection methods for these compounds and their metabolites is essential for both clinical and research applications .

科学研究应用

合成和化学性质

研究重点放在苯并二氮杂卓衍生物的合成和表征,包括创建多取代的1,5-苯并二氮杂卓-2-酮的方法。例如,Schwarz、Tumelty 和 Gallop (1998) 描述了这些化合物的固相合成方法,展示了苯并二氮杂卓-2-酮框架在药物化学中的多功能性。该方法涉及树脂结合的 4-氟-3-硝基苯甲酸与不同的 β-氨基酸反应,展示了该化合物作为构建模块的潜力,用于创建具有不同生物活性的多种化学实体 (Schwarz, Tumelty, & Gallop, 1998).

分子对接和受体相互作用

另一个研究兴趣领域是该化合物与中枢苯并二氮杂卓受体 (CBR) 的相互作用。Anzini 等人。(2008) 合成了中枢苯并二氮杂卓受体配体,并测试了它们从牛脑和人脑皮层膜中置换 [(3)H]氟马西尼的能力。这项研究强调了苯并二氮杂卓-2-酮衍生物的结构修饰对调节受体亲和力和活性的重要性,有可能导致开发具有改善的安全性和有效性特征的新型治疗剂 (Anzini et al., 2008).

抗肿瘤活性

苯并二氮杂卓-2-酮衍生物的结构也因其潜在的抗肿瘤活性而被探索。Hutchinson 等人。(2001) 合成了氟化的 2-(4-氨基-3-取代苯基)苯并噻唑,并评估了它们在各种人癌细胞系中的细胞毒性。研究发现,某些氟化衍生物表现出有效的细胞毒性,表明苯并二氮杂卓-2-酮衍生物作为抗肿瘤剂的潜力 (Hutchinson et al., 2001).

属性

IUPAC Name |

7-fluoro-5-(4-fluorophenyl)-4-(4-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F2N3O4/c23-15-5-1-13(2-6-15)21-18-11-16(24)7-10-19(18)25-20(28)12-26(21)22(29)14-3-8-17(9-4-14)27(30)31/h1-11,21H,12H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKKPYSJZJCAJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)F)C(N1C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F2N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-fluoro-5-(4-fluorophenyl)-4-(4-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 6-(furan-2-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2548352.png)

![N-(4-fluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2548354.png)

![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2548357.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(ethylthio)benzamide](/img/structure/B2548362.png)

![N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2548370.png)

![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chloropyridine-4-carboxamide](/img/structure/B2548371.png)

![8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548372.png)